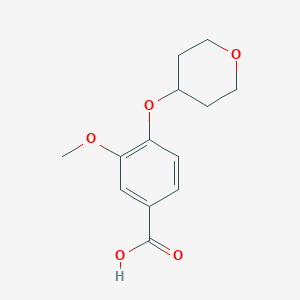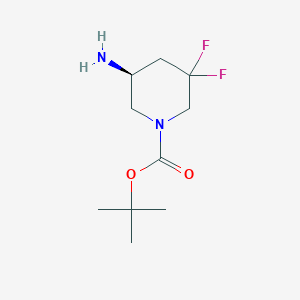![molecular formula C14H9F3O3 B2549906 4-[3-(Trifluoromethyl)phenoxy]benzoic acid CAS No. 632366-11-1](/img/structure/B2549906.png)
4-[3-(Trifluoromethyl)phenoxy]benzoic acid
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)phenoxy]benzoic acid, also known as TFMBA, is a synthetic compound that has been widely studied due to its unique properties. It is a white solid with a molecular weight of 344.39 g/mol and a melting point of 124-126°C. TFMBA has been used in various fields such as chemistry, biology, and materials science. In particular, it has been used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as a fluorescent probe in biological research.
Applications De Recherche Scientifique
Microreactor Technology
The compound has been used in the development of microreactor technology. In a study, a continuous flow aromatic nitration was developed with mixed acid within droplet-based microreactors . The effects of key operating parameters were characterized on the nitration of 3- [2-chloro-4- (trifluoromethyl)phenoxy] benzoic acid .
Chemical Kinetics
The compound has been used in the study of chemical kinetics within droplet-based microreactors . This research provides valuable insights into the reaction mechanisms and kinetics of the nitration process.
Synthesis of Important Chemical Intermediates
The compound is widely applied in the synthesis of important chemical intermediates involved in the production of dyes, plastics, herbicides, and pharmaceuticals .
4. Investigation of Solubility in Dense Carbon Dioxide The solubility of 3- (trifluoromethyl)benzoic acid in dense carbon dioxide has been evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .
5. Development of Safer and More Efficient Reactors for Aromatic Nitration The compound has been used in the development of safer and more efficient reactors for aromatic nitration . This research contributes to addressing the challenges of multiphase and highly exothermic reactions.
6. Investigation of the Effects of Fluorination on the Solubility of Organic Pharmaceuticals The compound has been used to study the effects of fluorination on the solubility of organic pharmaceuticals . This research provides valuable insights into the design and development of new pharmaceutical compounds.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 4-[3-(Trifluoromethyl)phenoxy]benzoic acid are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid . .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-2-1-3-12(8-10)20-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRTURDHKVELCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2549827.png)






![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)

